

Spectral Data of Benzyl Carbamate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl benzylcarbamate*

Cat. No.: *B1351978*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for benzyl carbamate ($C_8H_9NO_2$), a key intermediate in organic synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the 1H and ^{13}C NMR spectral data for benzyl carbamate.

1H NMR Spectral Data

The 1H NMR spectrum of benzyl carbamate provides information about the different types of protons and their immediate chemical environment.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
7.56 - 7.54	Doublet	2H	Ar-H (ortho)	7.2
7.46 - 7.39	Multiplet	3H	Ar-H (meta, para)	
5.11	Singlet	2H	-CH ₂ -	
4.91	Broad Singlet	2H	-NH ₂	

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Chemical Shift (δ) ppm	Assignment
156.4	C=O (Carbamate)
137.0	Ar-C (quaternary)
128.8	Ar-CH
128.5	Ar-CH
128.2	Ar-CH
67.0	-CH ₂ -

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3422 - 3332	Strong	-N-H Stretch
1694	Strong	>C=O Stretch (Carbamate)
1610	Medium	-N-H Bend
1346	Medium	C-N Stretch
1068	Medium	C-O Stretch

Sample Preparation: KBr pellet[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. The major fragments observed in the electron ionization (EI) mass spectrum of benzyl carbamate are listed below.

m/z	Relative Intensity	Assignment
151	Moderate	[M] ⁺ (Molecular Ion)
108	High	[C ₇ H ₈ O] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)
79	High	[C ₆ H ₇] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented above.

NMR Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of purified benzyl carbamate.

- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

^1H NMR Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 8-16.
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K.

^{13}C NMR Acquisition:

- Spectrometer: 100 MHz or higher frequency for ^{13}C .
- Pulse Program: Standard proton-decoupled ^{13}C experiment.
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.
- Temperature: 298 K.

Data Processing:

- Apply Fourier transformation to the Free Induction Decay (FID).
- Phase the spectrum and apply baseline correction.
- Reference the spectrum to the TMS signal.

FTIR Spectroscopy

Sample Preparation (KBr Pellet):

- Thoroughly grind a small amount of dry potassium bromide (KBr) into a fine powder.
- Add a small amount of benzyl carbamate (approximately 1% by weight) to the KBr and mix thoroughly by grinding.
- Place the mixture into a pellet press and apply pressure to form a transparent or semi-transparent pellet.

Data Acquisition:

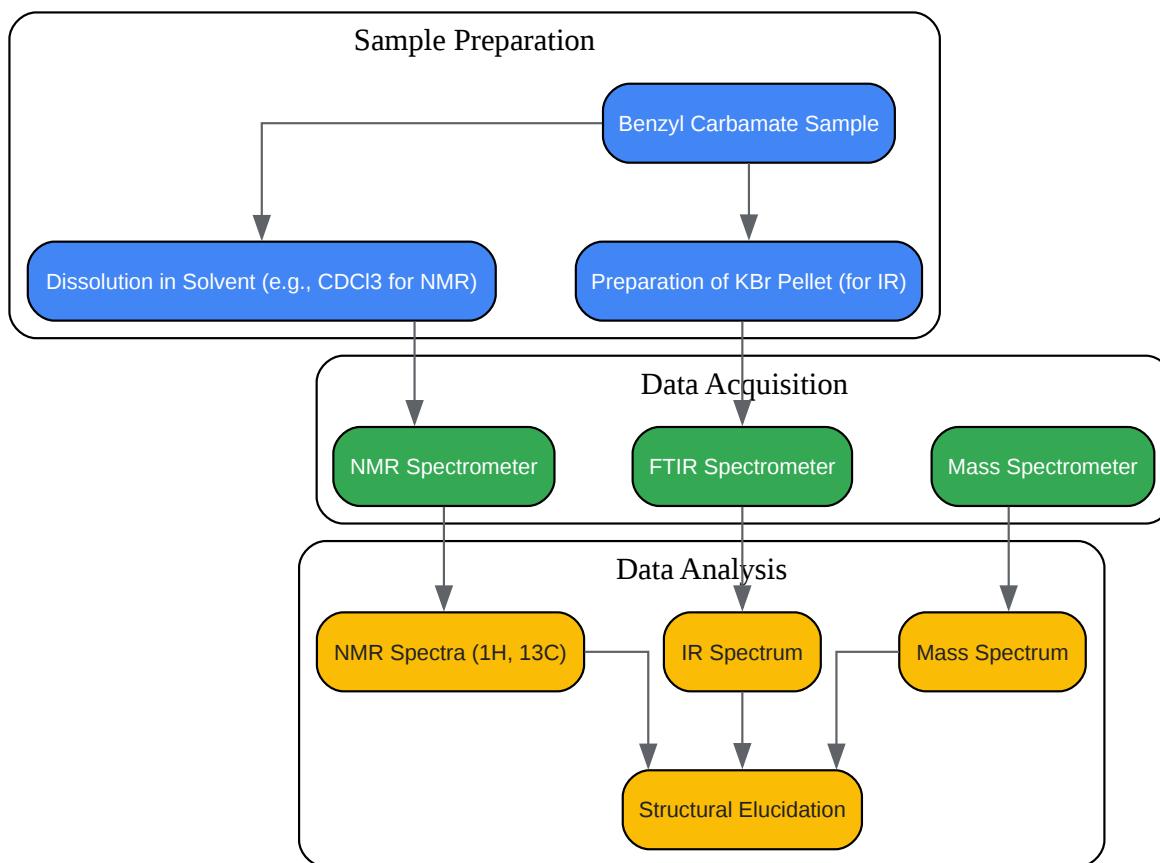
- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Scan Range: Typically 4000-400 cm^{-1} .
- Number of Scans: 16-32.
- Resolution: 4 cm^{-1} .
- Acquire a background spectrum of the empty sample compartment before running the sample.

Mass Spectrometry

Sample Introduction and Ionization:

- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionize the sample using electron ionization (EI) with a standard electron energy of 70 eV.

Data Acquisition:


- Mass Analyzer: Quadrupole, time-of-flight (TOF), or magnetic sector analyzer.
- Scan Range: A typical mass range would be m/z 40-300 to ensure detection of the molecular ion and relevant fragments.

- The instrument is operated in positive ion mode.

Visualizations

Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like benzyl carbamate.

[Click to download full resolution via product page](#)

Caption: General workflow for obtaining and analyzing spectral data.

Mass Spectrometry Fragmentation Pathway

The fragmentation of benzyl carbamate in an electron ionization mass spectrometer is a key indicator of its structure. The following diagram illustrates the proposed fragmentation pathway.

[Click to download full resolution via product page](#)

Caption: Proposed fragmentation pathway of benzyl carbamate in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectral Data of Benzyl Carbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1351978#spectral-data-nmr-ir-mass-of-benzyl-carbamate\]](https://www.benchchem.com/product/b1351978#spectral-data-nmr-ir-mass-of-benzyl-carbamate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com